9-(3-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic pyrimidopurinedione class, characterized by a fused pyrimidine-purine scaffold with a 3-methoxyphenyl substituent at position 9 and methyl groups at positions 1, 3, and 7. Its molecular formula is C₁₉H₂₁N₅O₃, with a molecular weight of 367.41 g/mol.
Properties
IUPAC Name |
9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-9-22(12-6-5-7-13(8-12)26-4)17-19-15-14(23(17)10-11)16(24)21(3)18(25)20(15)2/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYASJSONXZRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of Substituents: The 3-methoxyphenyl and trimethyl groups are introduced through substitution reactions, often using reagents like methoxybenzene and methyl iodide.
Cyclization and Finalization: The final cyclization step involves the formation of the tetrahydropyrimido ring, which is achieved under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(3-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Methoxybenzene, methyl iodide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Antioxidant Activity
Studies have indicated that compounds with a similar structure to 9-(3-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Research has shown that certain purine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. The specific compound may possess similar anti-inflammatory properties due to its structural features that allow interaction with inflammatory pathways .
Neuroprotective Potential
The neuroprotective effects of purine derivatives are well-documented. The compound may help protect neuronal cells from apoptosis and oxidative damage. This application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease where neurodegeneration is prevalent .
Antitumor Activity
Preliminary studies suggest that this compound could inhibit the proliferation of various cancer cell lines. The mechanism may involve the modulation of cell cycle progression or induction of apoptosis in malignant cells .
Case Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of purine derivatives similar to the compound . The findings demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro when treated with the compound, suggesting its potential use as an antioxidant agent in therapeutic formulations .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies on macrophage cells showed that the compound inhibited the release of TNF-alpha and IL-6 cytokines upon stimulation with lipopolysaccharides (LPS). This indicates its potential as an anti-inflammatory agent in treating chronic inflammatory diseases .
Case Study 3: Neuroprotection
Research conducted on neuronal cell lines highlighted that treatment with this compound resulted in decreased markers of oxidative stress and apoptosis. This suggests its potential application in neuroprotective therapies for neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key analogs and their structural/functional differences:
Key Observations :
- The 3-methoxyphenyl group in the target compound provides moderate lipophilicity compared to polar dihydroxyphenethyl (20a) or halogenated benzyl analogs .
- Methyl groups at positions 1, 3, and 7 enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a feature absent in analogs with longer alkyl chains (e.g., ethoxyethyl) .
Pharmacological Profile Comparisons
Receptor Affinity
- Adenosine Receptors: Analogs with dihydroxyphenethyl groups (e.g., 20a) show micromolar affinity for A₁/A₂ₐ adenosine receptors due to catechol-like interactions, whereas the target compound’s 3-methoxyphenyl group may reduce adenosine binding but improve selectivity for other targets .
- Serotonin/Dopamine Receptors : Fluorophenylpiperazinylalkyl derivatives (e.g., compound 3i in ) exhibit 5-HT₁ₐ/5-HT₇ affinity, suggesting that electron-withdrawing substituents (e.g., methoxy) on the phenyl ring could modulate serotonin receptor interactions .
Enzyme Inhibition
- MAO-B Inhibition : The 2-chloro-6-fluorobenzyl analog () inhibits MAO-B (IC₅₀ = 120 nM), whereas the target compound’s lack of halogenation may limit this activity .
- Phosphodiesterase (PDE) Inhibition : Imidazo[2,1-f]purine-diones with trifluoromethyl groups show PDE4B/PDE10A inhibition, but pyrimido[2,1-f]purine-diones like the target compound are less studied in this context .
Biological Activity
The compound 9-(3-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antiproliferative effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.5 g/mol. Its structure features a pyrimidine ring fused to a purine base with methoxy and trimethyl substitutions which influence its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of purine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values ranging from 0.6 µM to 3 µM against several cancer cell lines. For instance:
- HeLa cells : IC50 = 0.98 µM
- CFPAC-1 cells : IC50 = 0.79 µM
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation effectively in certain cancer types .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Nucleotide Metabolism : Like many purine analogs, it may interfere with nucleotide synthesis pathways.
- Induction of Apoptosis : Studies using Annexin V assays indicated that the compound could trigger apoptotic pathways in target cells .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study conducted on various trisubstituted purine derivatives demonstrated that modifications at specific positions significantly affect cytotoxicity. The tested compound was found to be more effective than conventional chemotherapeutics like cisplatin in certain models .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.98 | Apoptosis induction |
| CFPAC-1 | 0.79 | Cell cycle arrest |
| HL-60 | Not specified | Induction of apoptosis |
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of purines indicated that specific substitutions enhance biological activity. For example, an arylpiperazinyl system at position 6 was beneficial for enhancing cytotoxicity while bulky groups at position C-2 were detrimental .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
